molecular formula C18H19N5O2 B2678567 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-97-0

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2678567
CAS-Nummer: 893367-97-0
Molekulargewicht: 337.383
InChI-Schlüssel: HTVADKAWNAHRJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as SGI-1776, is a small molecule inhibitor of the Pim kinases. Pim kinases are a group of serine/threonine protein kinases that play a crucial role in cell survival, proliferation, and differentiation. The overexpression of Pim kinases has been linked to the development of various types of cancer, making them an attractive target for cancer therapy.

Wirkmechanismus

SGI-1776 inhibits the activity of Pim kinases by binding to the ATP-binding site of the kinase domain. Pim kinases play a crucial role in the regulation of cell survival, proliferation, and differentiation by phosphorylating various downstream targets, including Bad, a pro-apoptotic protein, and p21, a cell cycle regulator. Inhibition of Pim kinases by SGI-1776 leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
SGI-1776 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, SGI-1776 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. SGI-1776 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of SGI-1776 is its specificity for Pim kinases, which minimizes off-target effects. In addition, SGI-1776 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, SGI-1776 has some limitations for lab experiments. For example, its low solubility in water makes it difficult to work with in aqueous solutions. In addition, SGI-1776 has been shown to have some toxicity in non-cancerous cells, which may limit its therapeutic window.

Zukünftige Richtungen

There are several future directions for the research and development of SGI-1776. One direction is to explore the potential of SGI-1776 as a combination therapy agent with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate the role of Pim kinases in other diseases, such as autoimmune diseases and viral infections. Finally, there is a need for the development of more potent and selective Pim kinase inhibitors with improved solubility and reduced toxicity.

Synthesemethoden

The synthesis of SGI-1776 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylhydrazine with 2,4-pentanedione to form 3,5-dimethylphenylhydrazine-1,2-dione. This intermediate is then reacted with 2,3-butanedione and ammonium acetate to form 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The yield of the final product is around 20%, and the purity can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

SGI-1776 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been demonstrated in various types of cancer, including prostate cancer, leukemia, lymphoma, and multiple myeloma. SGI-1776 has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has synergistic effects when combined with other anticancer agents.

Eigenschaften

IUPAC Name

6-(3,5-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-6-11(2)8-13(7-10)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVADKAWNAHRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.